phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzenesulfonate
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Overview
Description
PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE typically involves the cyclocondensation of N-acylated glycine derivatives with aldehydes . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the oxazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE can be compared with other oxazole derivatives, such as:
3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
4-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid: Another oxazole derivative with different functional groups, affecting its reactivity and applications.
The uniqueness of PHENYL 2-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-1-BENZENESULFONATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H15NO5S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C22H15NO5S/c24-22-19(23-21(27-22)16-9-3-1-4-10-16)15-17-11-7-8-14-20(17)29(25,26)28-18-12-5-2-6-13-18/h1-15H/b19-15- |
InChI Key |
KTEKDKMSMIGEBI-CYVLTUHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3S(=O)(=O)OC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3S(=O)(=O)OC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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